

Technical Whitepaper: 3-(Cyclobutylamino)phenol

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Compound of Interest

Compound Name: 3-(Cyclobutylamino)phenol

Cat. No.: B15259257

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Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive searches for the specific compound **3-(Cyclobutylamino)phenol** did not yield a registered CAS number or detailed experimental data in publicly accessible scientific databases. This suggests that the compound may be a novel chemical entity, not widely synthesized, or not extensively studied. This whitepaper will, therefore, provide a technical guide based on the properties and synthesis of structurally analogous compounds, primarily 3-(n-Butylamino)phenol (CAS: 58494-81-8), to serve as a predictive framework.

Introduction

Phenol derivatives containing secondary amino groups are a class of compounds with significant interest in medicinal chemistry and material science. The introduction of an N-alkyl substituent to an aminophenol core can modulate physicochemical properties such as lipophilicity, basicity, and receptor-binding affinity. This document explores the characteristics of **3-(Cyclobutylamino)phenol**, using 3-(n-Butylamino)phenol as a primary reference due to the availability of data.

Chemical and Physical Properties

The properties of **3-(Cyclobutylamino)phenol** can be inferred from its close analog, 3-(n-Butylamino)phenol. The cyclobutyl group, being a cyclic alkyl chain, is expected to impart slightly different steric and conformational properties compared to the linear n-butyl group.

Table 1: Physicochemical Properties of 3-(n-Butylamino)phenol

Property	Value	Source
CAS Number	58494-81-8	[1]
Molecular Formula	C ₁₀ H ₁₅ NO	[1]
Molecular Weight	165.23 g/mol	[1]
IUPAC Name	3-(butylamino)phenol	[1]
SMILES	CCCCNC1=CC(=CC=C1)O	[1]
InChIKey	SUUUGHXWCICIAZ- UHFFFAOYSA-N	[1]

Synthesis and Experimental Protocols

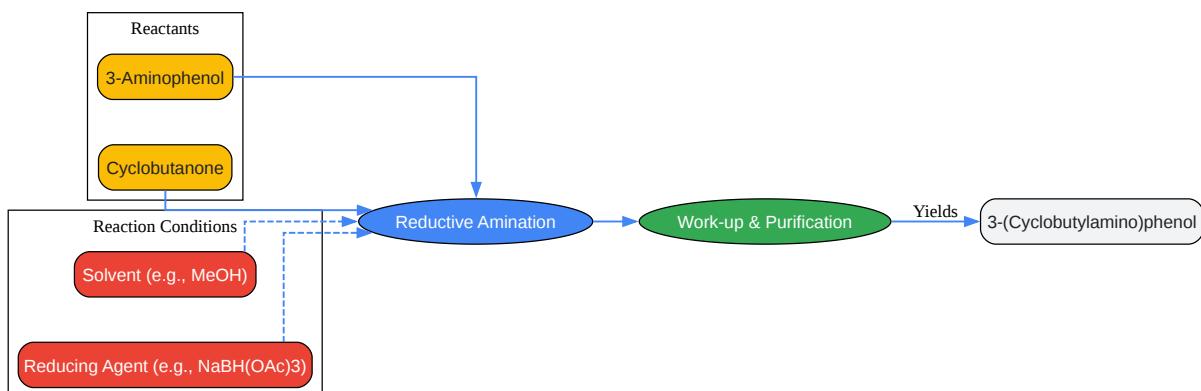
A common synthetic route to N-alkylated aminophenols involves the reductive amination of a ketone or aldehyde with an amine, or the direct alkylation of an aminophenol. For **3-(Cyclobutylamino)phenol**, a plausible synthetic pathway would involve the reaction of 3-aminophenol with cyclobutanone under reductive amination conditions.

Experimental Protocol: Reductive Amination for Synthesis of 3-(Cyclobutylamino)phenol (Hypothetical)

This protocol is a generalized procedure and would require optimization for the specific reactants.

- Reaction Setup: To a solution of 3-aminophenol (1 equivalent) and cyclobutanone (1.2 equivalents) in a suitable solvent (e.g., methanol or dichloromethane) is added a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents).
- Reaction Conditions: The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

- Work-up: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
- Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield **3-(Cyclobutylamino)phenol**.

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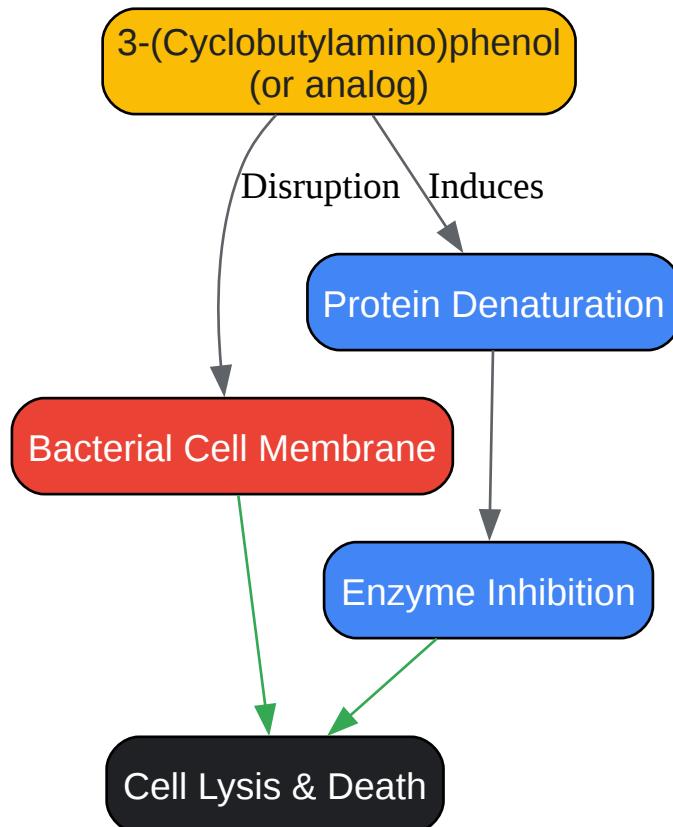
Caption: Hypothetical workflow for the synthesis of **3-(Cyclobutylamino)phenol**.

Potential Signaling Pathways and Biological Activity

While no specific biological data exists for **3-(Cyclobutylamino)phenol**, related compounds have been investigated for their interaction with various biological targets. For instance, derivatives of aminophenols are known to interact with receptors in the central nervous system.

The general structure of phenol suggests potential activity as an antiseptic or disinfectant, as phenol itself is a potent proteolytic agent.

The mechanism of action for many phenol derivatives involves the disruption of cellular membranes and the denaturation of proteins.



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Caption: Potential antimicrobial mechanism of action for phenolic compounds.

Conclusion

3-(Cyclobutylamino)phenol represents an interesting chemical entity for which public data is scarce. Based on the analysis of its structural analog, 3-(n-Butylamino)phenol, it is predicted to be a solid with a molecular weight of approximately 177.24 g/mol. Its synthesis can likely be achieved through standard organic chemistry methods such as reductive amination. While its biological activity is uncharacterized, its phenolic core suggests potential applications that warrant further investigation. The data and protocols presented herein provide a foundational

guide for researchers interested in the synthesis and characterization of this and related compounds.

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References

- 1. 3-(n-Butylamino)phenol | C10H15NO | CID 11126626 - PubChem
[pubchem.ncbi.nlm.nih.gov]
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